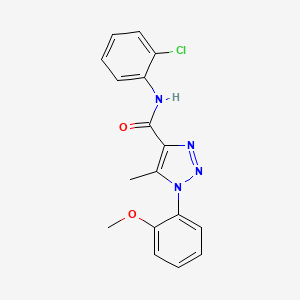![molecular formula C14H12N2O2S B2875426 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-25-6](/img/structure/B2875426.png)
3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, showing activity against multiple cancer cell lines.
Wirkmechanismus
Target of Action
The primary target of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound interacts with its target by inhibiting the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Biochemical Pathways
The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting their survival and proliferation .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it may have suitable adme properties for therapeutic use .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds, including this compound, have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a thieno[2,3-d]pyrimidine derivative under acidic conditions . Another approach includes the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as palladium-catalyzed reactions, suggests potential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrimidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A parent compound with similar biological activities.
4-chlorothieno[2,3-d]pyrimidine: Used as a precursor in the synthesis of various thienopyrimidine derivatives.
Uniqueness
3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives. Its methoxybenzyl group enhances its antimicrobial and anticancer properties, making it a promising candidate for further drug development .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQBCBIJGHTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)
![3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE](/img/structure/B2875350.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)
![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)
![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)
![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)



